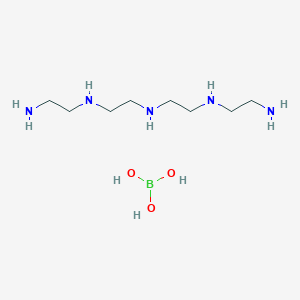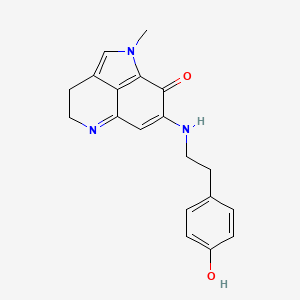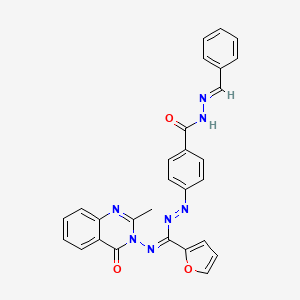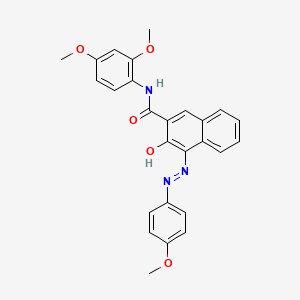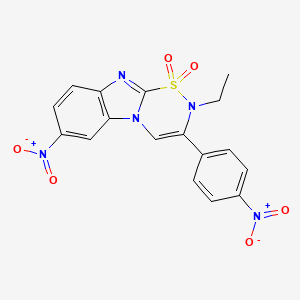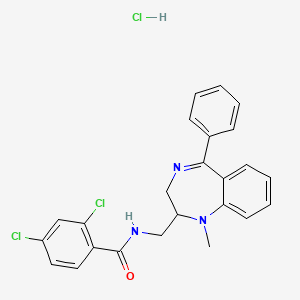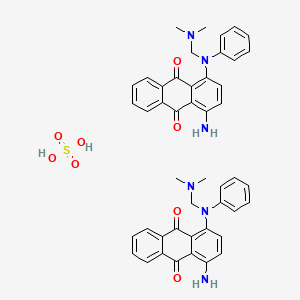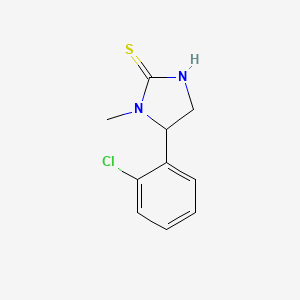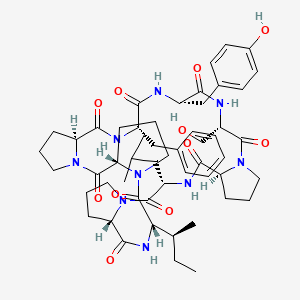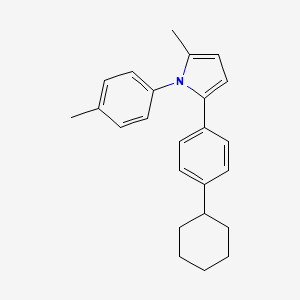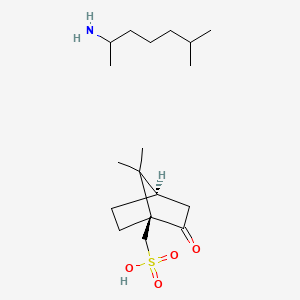
Cyclododecadienol, trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecadienol, trimethyl- is an organic compound characterized by a twelve-carbon ring structure with three methyl groups and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecadienol, trimethyl- can be synthesized through several methods. One common approach involves the selective epoxidation of cyclododecatriene, followed by hydrogenation to produce cyclododecanol.
Industrial Production Methods
Industrial production of cyclododecadienol, trimethyl- typically involves the trimerization of butadiene to form cyclododecatriene, which is then subjected to epoxidation and hydrogenation processes.
Chemical Reactions Analysis
Types of Reactions
Cyclododecadienol, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone.
Reduction: Reduction reactions can convert it back to cyclododecanol.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogenation using catalysts such as Raney nickel.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone
Reduction: Cyclododecanol
Substitution: Various substituted cyclododecanes depending on the reagents used.
Scientific Research Applications
Cyclododecadienol, trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyclododecadienol, trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cyclododecadienol, trimethyl- can be compared with other similar compounds, such as:
Cyclododecanol: Lacks the double bonds and methyl groups, resulting in different chemical properties.
Cyclododecanone: An oxidized form with a ketone functional group.
Cyclododecatriene: The precursor compound with three double bonds and no methyl groups.
Properties
CAS No. |
71735-86-9 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1 |
InChI Key |
YOZMYYZFZIDFPE-MDKMTUDGSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C |
Canonical SMILES |
CC1CC=C(CCC(=CCCCC1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


